molecular formula C7H6Cl2N4 B11891862 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B11891862
M. Wt: 217.05 g/mol
InChI Key: AANGWRILLZTMJI-UHFFFAOYSA-N
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Description

5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the pyrazolopyrimidine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method involves the treatment of a formimidate derivative with hydrazine hydrate in ethanol . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atoms under suitable conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, enhancing the compound’s biological activity or chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine stands out due to its specific substitution pattern, which enhances its biological activity and selectivity as a CDK2 inhibitor. This makes it a valuable compound for further research and development in medicinal chemistry.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure and biological activities make it a promising candidate for further research and application in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C7H6Cl2N4

Molecular Weight

217.05 g/mol

IUPAC Name

5,7-dichloro-1-ethylpyrazolo[4,3-d]pyrimidine

InChI

InChI=1S/C7H6Cl2N4/c1-2-13-5-4(3-10-13)11-7(9)12-6(5)8/h3H,2H2,1H3

InChI Key

AANGWRILLZTMJI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)N=C(N=C2Cl)Cl

Origin of Product

United States

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